molecular formula C8H15I B14453694 6-Iodo-5,5-dimethylhex-1-ene CAS No. 77400-57-8

6-Iodo-5,5-dimethylhex-1-ene

Cat. No.: B14453694
CAS No.: 77400-57-8
M. Wt: 238.11 g/mol
InChI Key: RQVHXKDIEMPANY-UHFFFAOYSA-N
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Description

6-Iodo-5,5-dimethylhex-1-ene is an organic compound with the molecular formula C₈H₁₅I. It is characterized by the presence of an iodine atom attached to a hexene chain, which also contains two methyl groups at the fifth carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-5,5-dimethylhex-1-ene typically involves the iodination of 5,5-dimethylhex-1-ene. One common method is the addition of iodine to the double bond of 5,5-dimethylhex-1-ene in the presence of a catalyst such as silver nitrate or a similar reagent. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions. This method ensures high yield and purity of the product while minimizing the formation of by-products. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-5,5-dimethylhex-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in polar solvents.

    Addition: Bromine (Br₂), hydrogen (H₂) with a palladium catalyst, or hydrohalic acids (HCl, HBr).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a nickel or palladium catalyst.

Major Products Formed

    Substitution: Formation of 5,5-dimethylhex-1-ene derivatives with different functional groups.

    Addition: Formation of dihalides, alkanes, or halohydrins.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of 5,5-dimethylhexane.

Scientific Research Applications

6-Iodo-5,5-dimethylhex-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodo-5,5-dimethylhex-1-ene involves its interaction with various molecular targets depending on the type of reaction it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In addition reactions, the double bond provides a site for electrophilic attack, leading to the formation of new bonds. The specific pathways and intermediates formed during these reactions depend on the reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-5,5-dimethylhex-1-ene is unique due to the presence of both an iodine atom and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications .

Properties

CAS No.

77400-57-8

Molecular Formula

C8H15I

Molecular Weight

238.11 g/mol

IUPAC Name

6-iodo-5,5-dimethylhex-1-ene

InChI

InChI=1S/C8H15I/c1-4-5-6-8(2,3)7-9/h4H,1,5-7H2,2-3H3

InChI Key

RQVHXKDIEMPANY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC=C)CI

Origin of Product

United States

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